4-Aminophenylsulfur Pentafluoride
Overview
Description
4-Aminophenylsulfur Pentafluoride is a useful research compound. Its molecular formula is C6H6F5NS and its molecular weight is 219.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminophenylsulfur Pentafluoride can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenylsulfur pentafluoride with reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reduction reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenylsulfur Pentafluoride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are frequently used.
Coupling Reactions: Diazonium salts are typically used in the presence of acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated and nitrated derivatives of this compound.
Oxidation and Reduction: Products include various oxidized and reduced forms of the compound.
Coupling Reactions: Azo compounds are the primary products formed from coupling reactions.
Scientific Research Applications
4-Aminophenylsulfur Pentafluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the development of fluorescent probes and labeling agents for biological studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug discovery.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-Aminophenylsulfur Pentafluoride involves its interaction with specific molecular targets and pathways. The pentafluorosulfanyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The amino group allows for the formation of hydrogen bonds and other interactions, making it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylsulfur Pentafluoride: Similar structure but with a nitro group instead of an amino group.
4-Chlorophenylsulfur Pentafluoride: Contains a chlorine atom instead of an amino group.
4-Methylphenylsulfur Pentafluoride: Features a methyl group in place of the amino group.
Uniqueness
4-Aminophenylsulfur Pentafluoride is unique due to the presence of both the amino group and the pentafluorosulfanyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications. The high electronegativity of the pentafluorosulfanyl group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZUHNSMNNSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381310 | |
Record name | 4-Aminophenylsulfur Pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-24-0 | |
Record name | 4-Aminophenylsulfur Pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminophenyl)sulfur pentafluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some key structural features of 4-Aminophenylsulfur Pentafluoride?
A1: this compound (C6H6F5NS) exhibits a roughly octahedral geometry around the sulfur atom. [] The axial S—F bond is slightly longer than the four equatorial S—F bonds. [] Additionally, the nitrogen atom is slightly out of plane with the benzene ring, deviating by 0.154 Å. [] This structural information provides valuable insight into the molecule's shape and potential reactivity.
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